molecular formula C12H16ClNO2 B13810031 Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-

Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-

Cat. No.: B13810031
M. Wt: 241.71 g/mol
InChI Key: YOXLYTMJZXZIFY-UHFFFAOYSA-N
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Description

Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is a substituted amide characterized by a 2,2-dimethylpropanamide (pivalamide) backbone linked to a 2-chloro-3-methoxyphenyl group. The chlorine and methoxy substituents at the ortho and meta positions of the aromatic ring confer distinct electronic and steric properties. This compound is structurally related to pharmaceutical intermediates and agrochemicals, where the pivalamide group enhances metabolic stability, and the chloro-methoxy substitution pattern may influence binding interactions or reactivity .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(2-chloro-3-methoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15)

InChI Key

YOXLYTMJZXZIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Amide Formation via Acid Chloride and Amine Coupling

A classical and widely used method for the preparation of substituted amides such as Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-, involves the conversion of the corresponding carboxylic acid to its acid chloride, followed by reaction with the amine.

  • Step 1: Acid Chloride Formation
    The 2,2-dimethylpropanoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions to form the acid chloride intermediate. This reaction is typically conducted under reflux with removal of evolved gases to drive completion. The crude acid chloride can be used directly or purified by distillation or chromatography.

    • Example conditions: SOCl₂ with catalytic N,N-dimethylformamide (DMF) at 70 °C for several hours, followed by solvent removal under reduced pressure.
  • Step 2: Amide Bond Formation
    The acid chloride is then reacted with 2-chloro-3-methoxyaniline in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under cooling to control exotherm. A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed. The reaction proceeds at room temperature or slightly elevated temperatures until completion.

    • The product is isolated by aqueous workup, extraction, and purification by recrystallization or chromatography.

Direct Amidation Using Coupling Reagents

An alternative to acid chloride intermediates is the direct coupling of the carboxylic acid with the amine using peptide coupling reagents. This method avoids the use of corrosive acid chlorides and can be more selective.

  • Common Coupling Agents :

    • Dicyclohexylcarbodiimide (DCC)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)
  • Procedure :
    The carboxylic acid and 2-chloro-3-methoxyaniline are dissolved in a dry solvent such as dimethylformamide (DMF) or dichloromethane. The coupling reagent and a base like N,N-diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature or slightly elevated temperature until the amide forms. The product is then purified by standard methods.

This approach has been reported for similar amides with 2,2-dimethyl substitutions and aromatic amines, providing good yields and purity.

Synthesis via Ester Intermediates Followed by Aminolysis

Another route involves the preparation of methyl esters of 2,2-dimethylpropanoic acid derivatives, which are then converted to the amide by aminolysis with the substituted aniline.

  • Step 1: Ester Formation
    The acid is esterified with methanol under acidic conditions or via reaction with methyl chloroformate.

  • Step 2: Aminolysis
    The methyl ester is reacted with 2-chloro-3-methoxyaniline under reflux in a suitable solvent, often with catalytic base, to yield the amide by nucleophilic substitution of the ester group.

This method is advantageous for sensitive substrates and allows for structural modifications on the ester before amide formation.

Palladium-Catalyzed Coupling Approaches

For analogues involving complex substitutions on the aromatic ring, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to install the amide or amine functionalities prior to final amidation steps. However, this is more relevant to derivatives than the parent compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Purity Considerations
Acid Chloride + Amine Coupling High reactivity, fast reaction Use of corrosive reagents, side reactions possible 70-90% Requires careful control to avoid hydrolysis
Direct Amidation (Coupling Reagents) Mild conditions, avoids acid chlorides Coupling reagents can be expensive, byproduct removal needed 75-85% High purity achievable with proper workup
Ester Aminolysis Mild, good for sensitive substrates Longer reaction times, may require heating 60-80% Purification needed to remove unreacted ester
Palladium-Catalyzed Coupling Enables complex substitutions Requires expensive catalysts, inert atmosphere Variable High purity with optimized conditions

In-Depth Research Findings and Notes

  • The acid chloride method remains the most straightforward and commonly employed for the synthesis of 2,2-dimethylpropanamides with substituted anilines due to its simplicity and high yields.

  • Direct amidation using coupling reagents such as HATU or EDC is preferred in medicinal chemistry settings to avoid harsh reagents and facilitate scale-up with less environmental impact.

  • Ester intermediates offer flexibility for introducing modifications on the acid moiety before amidation, which is useful in structure-activity relationship (SAR) studies.

  • Reaction conditions such as solvent choice, temperature, and base selection critically influence yield and purity. For example, dichloromethane and DMF are common solvents, with triethylamine or DIPEA as bases to scavenge acid byproducts.

  • Purification typically involves aqueous workup, extraction, and chromatographic methods such as silica gel column chromatography or preparative HPLC to achieve high purity suitable for biological testing.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Notes
Acid Chloride Formation Thionyl chloride, DMF catalyst, reflux Removal of SO₂ and HCl gases necessary
Amide Coupling 2-chloro-3-methoxyaniline, base, RT Control exotherm, inert atmosphere beneficial
Direct Amidation Carboxylic acid, HATU/EDC, DIPEA, DMF Mild, avoids acid chlorides
Ester Formation Methanol, acid catalyst or methyl chloroformate Precursor for aminolysis
Aminolysis 2-chloro-3-methoxyaniline, reflux, base Longer reaction time

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents on Aromatic Ring Key Structural Differences Potential Implications References
N-(2-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide 2-Cl, 3-OCH₃ Reference compound Enhanced steric bulk; electron-withdrawing (Cl) and electron-donating (OCH₃) effects balance reactivity
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-OCH₃ (no Cl) Lack of chloro substituent Reduced electron-withdrawing effects; potentially lower biological activity
N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide 2-CHO, 3-OCH₃ Formyl (CHO) replaces Cl Increased electrophilicity; may participate in Schiff base formation
3-Chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide 2,4-diF-benzyl group Difluorobenzyl substituent Enhanced lipophilicity; altered pharmacokinetics
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide 3-Cl-phenyl linked to benzothiazole Heterocyclic benzothiazole replaces OCH₃ Potential for aromatic stacking interactions; increased rigidity

Variations in the Amide Backbone or Alkyl Groups

Compound Name Backbone Structure Key Differences Potential Implications References
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived aromatic group Bulky naphthyl substituent Anti-inflammatory or analgesic potential (similar to naproxen)
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Diphenylethyl group Increased hydrophobicity Enhanced membrane permeability
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Hydroxyethyl group on amide N Polar hydroxyl group Improved aqueous solubility

Physicochemical and Crystallographic Properties

  • Melting Points: Compounds with bulky substituents (e.g., naphthyl groups) exhibit higher melting points due to stronger intermolecular interactions .
  • Hydrogen Bonding : The chloro and methoxy groups in the target compound may form C–H⋯O or N–H⋯Cl interactions, as seen in related amides .
  • Solubility: The presence of electron-withdrawing Cl and electron-donating OCH₃ groups could balance solubility in polar and nonpolar solvents, whereas derivatives like N-(2-hydroxyethyl)-2,2-dimethylpropanamide are more water-soluble due to hydroxyl groups .

Biological Activity

Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is a chemical compound with significant biological activity, particularly in the fields of neuropharmacology and oncology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClNO2
  • Molecular Weight : 241.71 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents; limited solubility in water
  • Melting Point : 78-80°C

The compound's structure includes a propanamide group attached to a substituted aromatic ring, which influences its reactivity and biological interactions.

1. Inhibition of Acetylcholinesterase

One of the most notable biological activities of propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- is its role as a potent inhibitor of acetylcholinesterase (AChE). AChE is an enzyme critical in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key strategy in treating Alzheimer's disease. Research indicates that this compound exhibits strong binding affinity to AChE, suggesting potential therapeutic applications in neurodegenerative disorders.

2. Anticancer Properties

Preliminary studies have shown that propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- possesses anticancer properties across various cancer cell lines. It has been evaluated for its cytotoxic effects against several types of cancer cells, with promising results indicating its potential as an anticancer agent.

The mechanism of action for propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- involves its interaction with specific molecular targets such as enzymes or receptors. By inhibiting AChE activity, it increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. Additionally, its anticancer effects may stem from the induction of apoptosis in cancer cells through various pathways.

Comparative Analysis with Similar Compounds

The following table compares propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl- with other related compounds exhibiting similar biological activities:

Compound NameMolecular FormulaBiological Activity
Propanamide, N-(4-chloro-3-methoxyphenyl)-2,2-dimethyl-C13H17ClNO2Inhibitor of acetylcholinesterase
Propanamide, N-(3-chlorophenyl)-2,2-dimethyl-C11H14ClNOPotential anticancer activity
N-(3-Methoxyphenyl)-2,2-dimethylpropanamideC12H17NO2Antibacterial properties

This comparison highlights the unique substitution pattern and biological efficacy of propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-, particularly its enhanced inhibitory activity against AChE compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of propanamide derivatives:

  • Neuroprotective Effects : A study demonstrated that derivatives similar to propanamide showed neuroprotective effects by reducing oxidative stress markers in neuronal cultures.
  • Cytotoxicity Assays : Research indicated that propanamide exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF7 with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanistic Studies : Investigations into the binding interactions between propanamide and AChE revealed critical hydrogen bonds that contribute to its inhibitory potency .

Q & A

Q. What are the established synthetic routes for Propanamide, N-(2-chloro-3-methoxyphenyl)-2,2-dimethyl-?

The synthesis typically involves a nucleophilic acyl substitution reaction. A common method is the coupling of 2-chloro-3-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis of the acyl chloride . Purification is achieved via recrystallization or column chromatography. Alternative routes may use protecting groups for sensitive functional groups during multi-step syntheses .

Key Reaction Conditions Table

ReactantsBaseSolventTemperatureYield (%)
2-chloro-3-methoxyaniline + 2,2-dimethylpropanoyl chlorideTriethylamineDichloromethane0–25°C65–75
(Alternative) Protected intermediatesPyridineTHFReflux~50 (multi-step)

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the 2-chloro-3-methoxyphenyl group (δ 7.2–7.5 ppm for aromatic protons) and the 2,2-dimethylpropanamide moiety (δ 1.2–1.4 ppm for CH₃ groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₅ClNO₂, [M+H]⁺ at m/z 256.0878) .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aryl-OCH₃ (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to stabilize acyl chloride intermediates .
  • Base Strength : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in deprotonating the aniline, accelerating the reaction .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions, followed by gradual warming to room temperature .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) resolves unreacted starting materials and by-products .

Q. What strategies are effective in analyzing conflicting biological activity data for this compound?

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Purity Issues : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Compare activity under varying pH, temperature, or co-solvents (e.g., DMSO tolerance in cell-based assays) .
  • Structural Analogues : Test derivatives (e.g., replacing Cl with F) to isolate pharmacophoric groups .

Example Bioactivity Comparison

Assay TypeTargetObserved ActivityLikely Cause of Discrepancy
In vitro kinase assayProtein Kinase CIC₅₀ = 10 µMHigh purity (HPLC-confirmed)
Cell proliferationHeLa cellsNo effectDMSO interference (>1% v/v)

Q. How do the chloro and methoxy substituents influence the compound’s reactivity and interactions?

  • Electrophilic Reactivity : The chloro group directs electrophilic substitution to the para position of the phenyl ring, enabling further functionalization .
  • Hydrogen Bonding : The methoxy group acts as a hydrogen-bond acceptor, influencing binding to biological targets (e.g., enzyme active sites) .
  • Steric Effects : The 2,2-dimethyl group on the propanamide backbone restricts rotational freedom, potentially enhancing target selectivity .

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